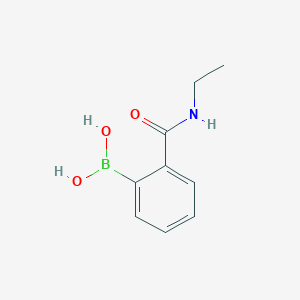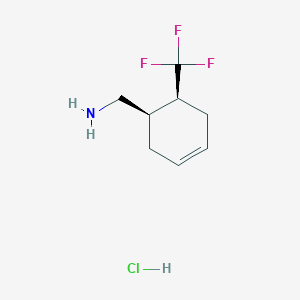
((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” is a synthetic organic compound that features a trifluoromethyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine
- **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanol
- **(1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)amine
Uniqueness
“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” is unique due to its specific trifluoromethyl group and cyclohexene ring structure, which impart distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H13ClF3N |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
[(1R,6S)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-2,6-7H,3-5,12H2;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
PTWXKZFEBSPXCB-LEUCUCNGSA-N |
Isomerische SMILES |
C1C=CC[C@@H]([C@@H]1CN)C(F)(F)F.Cl |
Kanonische SMILES |
C1C=CCC(C1CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


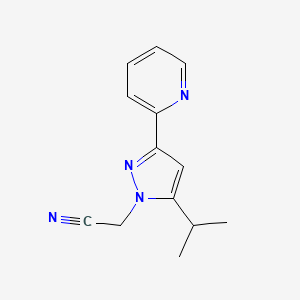
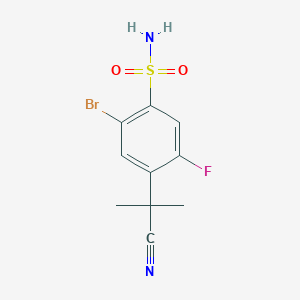

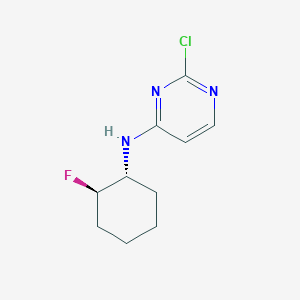

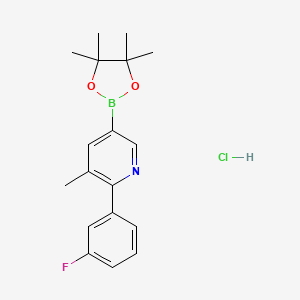

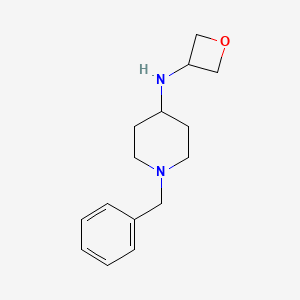
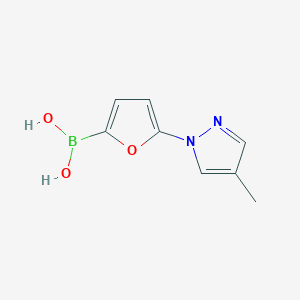
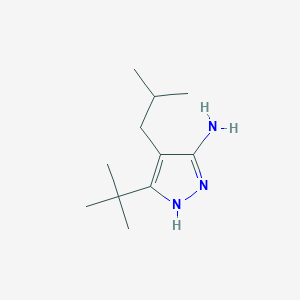

![2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13345395.png)
